![molecular formula C22H18N4O3S B2923225 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1226448-62-9](/img/structure/B2923225.png)
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a dihydro-2H-thieno[3,4-c]pyrazol group, and a phenylisoxazole group . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in it. For example, the methoxy group might undergo demethylation, and the pyrazol group might participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting point would be influenced by the strengths of the intermolecular forces present .科学的研究の応用
Anticancer Activity
Compounds with the thieno[3,4-c]pyrazole moiety have been studied for their potential anticancer properties. The presence of a 4-methoxyphenyl group can contribute to the compound’s ability to act as a ligand for various cancer-related targets. For instance, similar structures have shown antiproliferative activity against various cancer cell lines, suggesting that our compound may also possess such properties .
Enzyme Inhibition
The structural complexity of the compound suggests it could be a candidate for enzyme inhibition. Enzymes that are overexpressed in certain diseases, such as cancer or diabetes, could be potential targets. The isoxazole ring, in particular, might interact with the active sites of enzymes, leading to potential therapeutic applications .
Fluorescence Imaging
Some thieno[3,4-c]pyrazole derivatives have been identified as fluorescent compounds. This property can be utilized in fluorescence imaging, a powerful technique in biological research for studying cell structures and identifying molecules of interest. The compound could serve as a fluorescent probe or be modified to enhance its optical properties for imaging applications .
Neurological Disorder Research
Isoxazole derivatives have been associated with neurological benefits, including neuroprotection and cognitive enhancement. The compound’s structure could be explored for its potential effects on neurological pathways, which might lead to applications in researching treatments for disorders like Alzheimer’s or Parkinson’s disease .
Material Science
The rigidity and planarity of the compound’s structure make it a candidate for material science applications. It could be used in the development of organic semiconductors or as a building block for more complex organic materials that require stable, conjugated systems .
Synthetic Chemistry
As a versatile organic molecule, this compound could be used as an intermediate in the synthesis of a variety of other organic compounds. Its reactive sites, such as the carboxamide group, allow for further functionalization, making it a valuable tool in synthetic chemistry for creating new molecules with desired properties .
作用機序
Target of Action
Similar compounds have been known to target class ii c-met . c-Met is a protein that in humans is encoded by the MET gene. It has tyrosine kinase activity and plays a role in the control of cell growth, morphogenesis, and motility.
Mode of Action
It’s known that similar compounds inhibit their targets, resulting in a change in the normal functioning of the cell . The compound’s interaction with its targets could lead to changes in cellular processes, potentially altering cell growth, morphogenesis, and motility.
Pharmacokinetics
Similar compounds have been known to exhibit good bioavailability . The impact of these properties on the compound’s bioavailability would be crucial in determining its effectiveness as a therapeutic agent.
Result of Action
Similar compounds have been known to exhibit cytotoxic activity , suggesting that this compound could also have potential anticancer properties.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-28-16-9-7-15(8-10-16)26-21(17-12-30-13-19(17)24-26)23-22(27)18-11-20(29-25-18)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKZMPLFINAPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

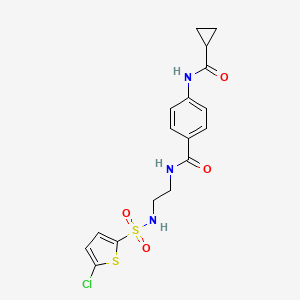
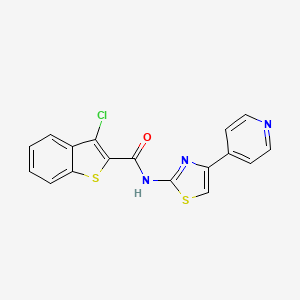
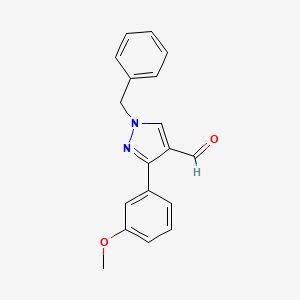
![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)
![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)

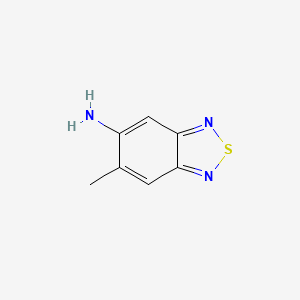
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2923155.png)
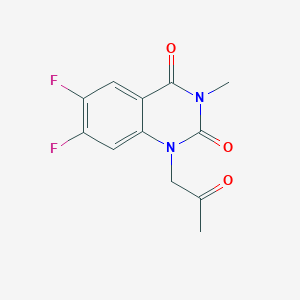
![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)
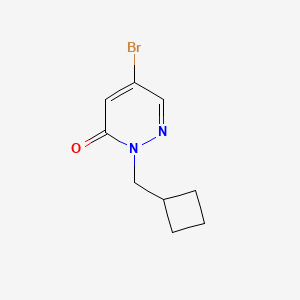
![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)